molecular formula C8H16N2O2 B1520641 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one CAS No. 936940-05-5

4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No.: B1520641
CAS No.: 936940-05-5
M. Wt: 172.22 g/mol
InChI Key: BZVCHJSYUWBMBO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. This compound features an aminomethyl group attached to the pyrrolidinone ring, which is further substituted with a 2-methoxyethyl group. Pyrrolidinones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the compound 1-(2-methoxyethyl)pyrrolidin-2-one as the starting material.

  • Amination Reaction: The amination step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The process would be optimized to minimize by-products and maximize yield, ensuring cost-effective production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of corresponding amine oxides.

  • Reduction: Reduction reactions can be performed on the pyrrolidinone ring, potentially leading to the formation of pyrrolidines.

  • Substitution Reactions: Substitution reactions at the methoxyethyl group can lead to various derivatives, depending on the substituents introduced.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the aminomethyl group.

  • Pyrrolidines: Resulting from the reduction of the pyrrolidinone ring.

  • Substituted Derivatives: Resulting from substitution reactions at the methoxyethyl group.

Scientific Research Applications

4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: Similar in structure but features a pyridine ring instead of a pyrrolidinone ring.

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.

  • Pyrrolidine derivatives: Other pyrrolidine derivatives with different substituents.

Uniqueness: 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, materials science, and beyond.

Properties

IUPAC Name

4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-3-2-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVCHJSYUWBMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672372
Record name 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-05-5
Record name 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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